molecular formula C20H25NO2 B4951386 N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide

N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide

Cat. No.: B4951386
M. Wt: 311.4 g/mol
InChI Key: JNHPUOSELOCSHR-UHFFFAOYSA-N
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Description

N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide is an organic compound with a complex structure that includes a butyl group, a hydroxyethyl group, and a diphenylacetamide moiety

Properties

IUPAC Name

N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-3-14-21(15-16-22)20(23)19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,2-3,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHPUOSELOCSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCO)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with N-butyl-N-(2-hydroxyethyl)amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to yield the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-butyl-N-(2-oxoethyl)-2,2-diphenylacetamide.

    Reduction: Formation of N-butyl-N-(2-hydroxyethyl)-2,2-diphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the diphenylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure.

    3-(N-n-butyl-N-acetyl)-amino-propionic acid ethyl ester (IR3535): Another insect repellent with a similar butyl group and amide functionality.

    N-butyl-N-methyl-2,2-diphenylacetamide: A structurally similar compound with a methyl group instead of a hydroxyethyl group.

Uniqueness

N-butyl-N-(2-hydroxyethyl)-2,2-diphenylacetamide is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity compared to similar compounds

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